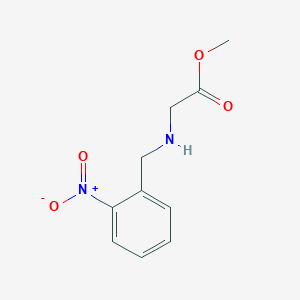
Methyl 2-(2-nitrobenzylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-nitrobenzylamino)acetate is an organic compound that features a nitro group, a benzylamino group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrobenzylamino)acetate typically involves the following steps:
Amination: The conversion of the nitrobenzyl compound to the corresponding benzylamine.
Esterification: The reaction of the benzylamine with acetic acid and methanol to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: (2-Amino-benzylamino)-acetic acid methyl ester.
Substitution: Various substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-nitrobenzylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-nitrobenzylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylamino group can form hydrogen bonds and participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(2-Nitro-benzylamino)-acetic acid ethyl ester: Similar structure but with an ethyl ester group.
(2-Nitro-benzylamino)-propionic acid methyl ester: Similar structure but with a propionic acid group.
Uniqueness: Methyl 2-(2-nitrobenzylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester group makes it more reactive in esterification and hydrolysis reactions compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
methyl 2-[(2-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)7-11-6-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
CRHCIGDAJNREPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNCC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














